molecular formula C9H7NO5 B2966639 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid CAS No. 99517-31-4

5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid

Cat. No. B2966639
CAS RN: 99517-31-4
M. Wt: 209.157
InChI Key: HGZXANUIYKGGSW-UHFFFAOYSA-N
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Description

5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid is a chemical compound with the molecular formula C9H7NO5 and a molecular weight of 209.16 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid involves the use of nitric acid and trifluoroacetic acid. The reaction is carried out in an ice-cooled solution of 2,3-dihydrobenzo[b]furan-7-carboxylic acid. After the addition of nitric acid, the cooling bath is removed and the mixture is stirred for an additional 3 hours. The mixture is then poured into ice-water and the precipitate is collected on a filter .


Molecular Structure Analysis

The molecular structure of 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid consists of 15 heavy atoms, 6 of which are aromatic . It has 2 rotatable bonds, 5 H-bond acceptors, and 1 H-bond donor .


Physical And Chemical Properties Analysis

5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid has a molar refractivity of 51.57 and a topological polar surface area (TPSA) of 92.35 Ų . It has a log Po/w (iLOGP) of 1.14 . Its solubility is 1.63 mg/ml .

Scientific Research Applications

Organic Synthesis and Chemical Characterization

  • The synthesis and characterization of organotin(IV) carboxylates derived from Schiff bases have shown significant in vitro antimicrobial activities against a range of fungi and bacteria. These compounds, which include derivatives of related nitrofuran carboxylic acids, display potential as biocides with low toxicity at MIC50 concentrations (Dias et al., 2015).
  • A study on the synthesis of nitrofuran derivatives, including those related to 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid, highlighted their application in generating radiolabeled compounds for potential use in tracking and diagnostic studies (Elsom & Hawkins, 1978).
  • Research into the Perkin cyclization of certain alkanic acids has led to the synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans, demonstrating the utility of nitrobenzo[b]furans in organic synthesis and the exploration of reaction mechanisms (Kowalewska & Kwiecień, 2008).

Medicinal Chemistry and Biological Applications

  • The design and synthesis of new nitroaromatic carboxylic acids and semicarbazones have been studied for their potential anti-leishmanial activity. These compounds exhibit promising results against Leishmania infantum, indicating the relevance of nitroaromatic structures in developing new therapeutic agents (Dias et al., 2015).
  • Synthesis of 2-substituted benzo[b]furans/nitrobenzo[b]furans in water via Pd/C catalyzed reactions presents an efficient method for generating these compounds, suggesting their broad utility in chemical synthesis and potential pharmaceutical applications (Pal, Subramanian, & Yeleswarapu, 2003).

Material Science and Sensor Technology

  • Tautomeric crown-containing chemosensors for alkali-earth metal cations have been developed using derivatives of benzo[b]furans. These chemosensors exhibit fluorescence changes upon complexation with metal ions, underscoring the potential of nitrobenzo[b]furan derivatives in sensor technology and material science (Dubonosov et al., 2008).

Safety and Hazards

5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

5-nitro-2,3-dihydro-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c11-9(12)7-4-6(10(13)14)3-5-1-2-15-8(5)7/h3-4H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZXANUIYKGGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid

Synthesis routes and methods

Procedure details

Nitric acid (9 ml) was added to a cooled (ice bath) solution of 2,3-dihydrobenzo[b]furan-7-carboxylic acid (5.1 g, 31 mmol) in trifluoroacetic acid (45 ml). After 4 hours the mixture was quenched into ice-water (150 ml) and the mixture filtered to give 5-nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid, which was washed with water and used crude (wet) in the next stage.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two

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